1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride
Overview
Description
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride is a synthetic organic compound belonging to the class of naphthyridines. This compound is known for its significant antibacterial properties and is often used in the synthesis of various pharmaceutical agents.
Preparation Methods
The synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous bases or acids
The major products formed from these reactions include amides, esters, thioesters, and alcohols.
Scientific Research Applications
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Utilized in the production of antibacterial agents and other chemical compounds.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth.
Comparison with Similar Compounds
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride is unique due to its specific structure and mechanism of action. Similar compounds include:
Nalidixic Acid: Another naphthyridine derivative with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Norfloxacin: Another fluoroquinolone with similar applications in treating bacterial infections.
Compared to these compounds, this compound is particularly noted for its specific inhibition of bacterial DNA gyrase and its use as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-15-6-9(11(13)17)10(16)8-5-4-7(2)14-12(8)15/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJEHAKUPWJEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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